molecular formula C16H34 B1595188 5-Methylpentadecane CAS No. 25117-33-3

5-Methylpentadecane

Cat. No.: B1595188
CAS No.: 25117-33-3
M. Wt: 226.44 g/mol
InChI Key: YWUXIGHUBKWHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpentadecane is a chemical compound with the molecular formula C16H34 . It is also known by other names such as Pentadecane, 5-methyl-, and has a CAS number of 25117-33-3 . The molecular weight of this compound is 226.44 g/mol .


Synthesis Analysis

The synthesis of this compound involves the hydroisomerization of n-hexadecane in a fixed-bed reactor with a catalyst . The catalyst is treated under a flow of H2 at 400°C for 1 hour before the test . The tests are conducted at a weight hourly space velocity (WHSV) of 3.70 h-1, H2 pressure of 2.0 MPa, H2/n-hexadecane molar ratio of 8.72, and reaction temperature in the range of 280-370°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C16H34/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h16H,4-15H2,1-3H3 . The canonical SMILES representation is: CCCCCCCCCCC©CCCC .


Physical And Chemical Properties Analysis

This compound has several computed properties . It has a molecular weight of 226.44 g/mol, an XLogP3-AA of 8.6, and a complexity of 117 . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and a rotatable bond count of 12 . The exact mass and monoisotopic mass are 226.266051085 g/mol . The topological polar surface area is 0 Ų, and it has a heavy atom count of 16 .

Scientific Research Applications

Synthesis and Physical Properties

5-Methylpentadecane and its derivatives have been synthesized for various research applications. For instance, Singh et al. (2001) reported the synthesis of 2-methylpentadecane, an active sex pheromone component in several moth species, using a zinc-copper couple catalyzed conjugate addition under aqueous sonoc hemical conditions. This synthesis highlights the significance of this compound in the study of pheromones and insect behavior (Singh et al., 2001).

Wibaut and Brand (2010) focused on the synthesis and characterization of methylpentadecanes, including this compound. They provided detailed information on the melting points, boiling points, densities, refractive indices, and spectroscopic data of these hydrocarbons, which are crucial for understanding their physical and chemical properties (Wibaut & Brand, 2010).

Spectroscopy and Materials Science

Nickel and Mittleman (2011) explored the spectroscopic properties of 2-methylpentadecane using terahertz reflection time-domain spectroscopy. They noted differences in the absorption coefficients and refractive indices compared to other alkanes, suggesting potential applications in materials science and spectroscopy (Nickel & Mittleman, 2011).

Biodegradation and Environmental Studies

The study of hydrocarbons like this compound is also significant in environmental research. Baarschers and Li (1983) synthesized compounds such as 7-methylpentadecane for biodegradation studies, which are essential for understanding the environmental impact and degradation processes of hydrocarbon pollutants (Baarschers & Li, 1983).

Medical and Psychological Research

Turner et al. (2013) investigated the changes in human breath profiles following a psychological intervention, finding that compounds like 2-methylpentadecane varied in concentration in response to stress. This research demonstrates the potential of using hydrocarbons in medical diagnostics and psychological studies (Turner et al., 2013).

Properties

IUPAC Name

5-methylpentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h16H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUXIGHUBKWHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275005
Record name 5-METHYLPENTADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25117-33-3
Record name 5-METHYLPENTADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylpentadecane
Reactant of Route 2
Reactant of Route 2
5-Methylpentadecane
Reactant of Route 3
Reactant of Route 3
5-Methylpentadecane
Reactant of Route 4
Reactant of Route 4
5-Methylpentadecane
Reactant of Route 5
Reactant of Route 5
5-Methylpentadecane
Reactant of Route 6
Reactant of Route 6
5-Methylpentadecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.